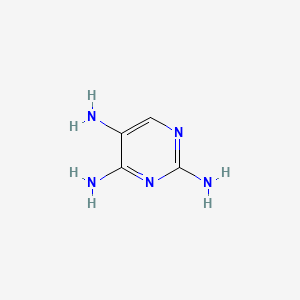

Pyrimidine-2,4,5-triamine

Description

Significance in Medicinal Chemistry and Organic Synthesis Research

Pyrimidine-2,4,5-triamine serves as a crucial intermediate and a key structural motif in the design and synthesis of a multitude of biologically active compounds. Its significance stems from its polyfunctional nature, which allows for diverse chemical modifications and the construction of complex molecular architectures. In medicinal chemistry, this compound is a cornerstone for developing potential therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents. wiley.comgsconlinepress.com The pyrimidine (B1678525) core is a well-established pharmacophore, and the strategic placement of amino groups in this compound facilitates interactions with various biological targets, such as enzymes and receptors. wiley.comnih.gov

In the realm of organic synthesis, this compound is valued as a versatile building block. Its amino groups can undergo a variety of chemical transformations, including substitution and condensation reactions, enabling the synthesis of a broad spectrum of derivatives. A notable application is in the synthesis of purines, where it serves as a precursor for constructing the imidazole (B134444) ring fused to the pyrimidine core. mdpi.compreprints.org

Historical Context of Pyrimidine Derivatives in Chemical Research

The study of pyrimidine and its derivatives has a rich history dating back to the 19th century. The initial isolation of pyrimidine derivatives like alloxan (B1665706) occurred in the early 1800s. wikipedia.orgresearchgate.net However, the systematic investigation of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org

The significance of pyrimidines in biological systems became evident with the discovery of the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids. wikipedia.orgresearchgate.net This discovery spurred extensive research into the chemistry and biological roles of pyrimidine derivatives. Over the decades, this research has led to the development of numerous synthetic compounds with important applications, including barbiturates and various pharmaceuticals. wikipedia.orgresearchgate.net The historical journey of pyrimidine chemistry highlights the foundational role these compounds play in both understanding life processes and developing new technologies.

Scope and Research Focus on this compound

Current research on this compound is multifaceted, with a primary focus on its application in drug discovery and materials science. In medicinal chemistry, a significant area of investigation is the synthesis of novel derivatives with enhanced biological activity. For instance, researchers are exploring the synthesis of substituted this compound analogs as potential antitubercular and anticancer agents. ijpsr.comijrps.com Studies have shown that derivatives of this compound can exhibit potent activity against Mycobacterium tuberculosis. ijpsr.comijpsr.com

Another key research direction involves its use as a precursor for synthesizing more complex heterocyclic systems. A classic example is the Traube purine (B94841) synthesis, where this compound is a key starting material for creating purine derivatives. preprints.org This is particularly relevant for developing compounds that can interact with biological systems by mimicking natural nucleobases. The structural isomer, Pyrimidine-2,4,6-triamine, in contrast, is primarily utilized in the field of high-energy materials.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3546-50-7 |

| Molecular Formula | C₄H₇N₅ |

| Molar Mass | 125.13 g/mol |

| Boiling Point | 483.4 °C |

| Melting Point | 248-250 °C |

| SMILES | C1=C(C(=NC(=N1)N)N)N |

| Data sourced from PubChem and other chemical databases. preprints.orgbiosynth.comnih.gov |

Synthesis Methods

Several synthetic routes for this compound have been reported in the literature. A common and effective method involves the reduction of a nitro-substituted pyrimidine precursor.

| Precursor | Reagent | Conditions | Yield |

| 5-Nitropyrimidine-2,4-diamine | Sodium dithionite (B78146) (Na₂S₂O₄) | 80°C in water, followed by stirring at 60°C | 59% |

| Corresponding pyrimidine | 10% Pd/C, H₂ | 70°C, 20 bar pressure in DMF | 75% |

| This table summarizes common laboratory synthesis methods for this compound. mdpi.compreprints.orgresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFMBGHUOSBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956871 | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-50-7, 50855-02-2 | |

| Record name | 2,5,6-Triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3546-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrimidine 2,4,5 Triamine and Its Derivatives

Classic Synthetic Routes and Their Academic Refinements

The traditional and most widely employed methods for the synthesis of pyrimidine-2,4,5-triamine predominantly involve the reduction of a nitro or nitroso group at the 5-position of a pre-existing 2,4-diaminopyrimidine (B92962) ring.

Reduction of Nitropyrimidines

The introduction of an amino group at the C5 position of the pyrimidine (B1678525) ring is frequently achieved by the reduction of a corresponding 5-nitropyrimidine. This precursor, typically 2,4-diamino-5-nitropyrimidine, is accessible through the nitration of 2,4-diaminopyrimidine. The subsequent reduction of the nitro group is a critical step, with several effective methods being developed.

Sodium dithionite (B78146) (Na₂S₂O₄) is a widely used and effective reagent for the reduction of aromatic nitro compounds to their corresponding amines. In the synthesis of this compound, this method provides a reliable and scalable route. The reaction is typically carried out in an aqueous medium, where 5-nitropyrimidine-2,4-diamine is heated with sodium dithionite. The process is generally high-yielding and avoids the use of heavy metal catalysts.

A representative procedure involves stirring 5-nitropyrimidine-2,4-diamine in water at an elevated temperature, followed by the portion-wise addition of sodium dithionite. nih.gov The reaction mixture is then further stirred to ensure complete reduction. The product, this compound, can then be isolated and purified. Research has shown that this method can produce this compound in good yields. researchgate.net

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Nitropyrimidine-2,4-diamine | Sodium Dithionite | Water | 60-80°C | 59% |

Catalytic hydrogenation is a versatile and clean method for the reduction of nitro groups. This technique is also applicable to the synthesis of this compound, often from the corresponding 5-nitro or 5-nitrosopyrimidine derivative. Various catalysts and reaction conditions can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

While direct experimental details for the catalytic hydrogenation of 2,4-diamino-5-nitropyrimidine are not as commonly reported as the dithionite reduction, extensive research on the catalytic hydrogenation of the closely related 2,4-diamino-6-hydroxy-5-nitrosopyrimidine provides valuable insights. google.com In these analogous syntheses, a suspension of the nitrosopyrimidine is hydrogenated in the presence of a noble metal catalyst. google.com The reaction can be performed in various solvents, including water and lower aliphatic alcohols. google.com The pH of the reaction medium can also be controlled to optimize the reaction outcome. google.com

| Starting Material | Catalyst | Solvent | Pressure | Temperature |

|---|---|---|---|---|

| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Palladium on Carbon (Pd/C) | Aqueous medium | Elevated pressure | Elevated temperature |

| 2,4-diamino-5-nitroso-6-ethoxypyrimidine | Palladium catalyst | Ethanol | Hydrogen gas under pressure | ~30°C |

Condensation Reactions in this compound Synthesis

The construction of the pyrimidine ring through condensation reactions is a fundamental strategy in heterocyclic chemistry. Generally, this involves the reaction of a three-carbon component with a reagent containing an N-C-N fragment, such as guanidine. While this is a primary method for the synthesis of many pyrimidine derivatives, the direct synthesis of this compound through this route is less commonly documented in the literature compared to the reduction of pre-functionalized pyrimidines.

Theoretically, a suitably functionalized three-carbon precursor, such as a derivative of malononitrile or cyanoacetic acid, could be condensed with guanidine to form the 2,4-diaminopyrimidine core. Subsequent introduction of the 5-amino group would then be required. However, the more prevalent strategy involves the use of a starting material that already contains a precursor to the 5-amino group, such as a nitro group, which is then reduced in a later step.

Novel and Advanced Synthetic Approaches

In addition to the classical methods, newer synthetic strategies have been developed that offer alternative pathways to this compound and its derivatives. These methods often involve more complex transformations and can provide access to a wider range of substituted analogs.

Reconstructive Methodologies in Nitrogenous Heterocycle Synthesis

A more recent and innovative approach to the synthesis of this compound involves a "reconstructive" methodology. This strategy utilizes a more complex heterocyclic system as a precursor, which is then transformed into the target pyrimidine. A notable example is the synthesis of this compound from a tetrazolo[1,5-a]pyrimidine derivative. nih.gov

This synthetic route begins with the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure. nih.gov This precursor then undergoes a transformation that leads to the opening of the tetrazole ring and the formation of the triaminopyrimidine. This methodology represents a fundamentally new approach to the synthesis of this class of compounds.

In a specific example, 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine is first reduced to 5-nitropyrimidine-2,4-diamine. nih.gov This intermediate is then subjected to reduction, for instance with sodium dithionite as described in the classical route, to yield this compound. nih.govresearchgate.net This multi-step process, while more complex, showcases a novel strategy for the construction of the target molecule from a different heterocyclic scaffold.

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.inresearchgate.net This approach is highly valued for its efficiency and atom economy. In the context of pyrimidine synthesis, MCRs offer a convergent and flexible strategy to access diverse scaffolds. researchgate.net

One notable sustainable MCR involves an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.gov This process proceeds through a series of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts. organic-chemistry.orgnih.gov This method is particularly advantageous for creating highly substituted and unsymmetrical pyrimidines. nih.gov

Another example involves the one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, to produce pyrimido[4,5-b]quinolines. nih.gov The use of various catalysts, including acidic or basic catalysts, has been explored for this type of synthesis. nih.gov

The following table summarizes examples of multi-component reactions used to generate pyrimidine derivatives.

| Reactants | Catalyst | Product Type | Key Features |

| Amidines, Alcohols (up to 3) | PN5P-Ir-pincer complexes | Substituted Pyrimidines | High regioselectivity, sustainable, liberates H2 and H2O. organic-chemistry.orgnih.gov |

| Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl chloride | Pyrimido[4,5-b]quinolines | Neutral conditions, high yields, short reaction times. nih.gov |

| Aldehydes, 6-Amino uracil, 1,3-Indanedione | β-cyclodextrin | Fused Indeno-pyrido[2,3-d]pyrimidines | Environmentally benign, aqueous conditions, reusable catalyst. acs.orgacs.org |

| Aldehyde, Ethyl Acetoacetate (B1235776), Urea/Thiourea | CuCl2·2H2O and Conc. HCl | Dihydropyrimidinones (DHPMs) | Solvent-free "Grindstone Chemistry Technique". researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.in These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents, leading to significant waste. rasayanjournal.co.in

Key green chemistry techniques applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. For instance, the condensation of chalcones with urea under microwave irradiation provides a rapid route to pyrimidine derivatives. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, often using techniques like "Grindstone Chemistry" (ball milling), offers cleaner reactions, high yields, and simplified workup procedures. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: Ionic liquids and water are considered environmentally benign solvents. rasayanjournal.co.in Supramolecular catalysis in water, using agents like β-cyclodextrin, has been successfully employed for the synthesis of fused pyrimidine systems. acs.orgacs.org

Catalysis: The use of reusable heterogeneous catalysts can reduce waste and improve the sustainability of the process. rasayanjournal.co.in For example, a one-pot synthesis of pyrrolo[2,3-d]pyrimidines has been developed using an on-water multicomponent approach. eurekaselect.com

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde highlights the application of green chemistry principles, such as examining various phase transfer catalysts to optimize C-N bond formation.

Derivatization Strategies of this compound

This compound is a versatile building block for the synthesis of a wide array of more complex heterocyclic systems, most notably purines. Its three amino groups offer multiple sites for chemical modification.

Chemical Reactions of Amino Groups for Substituted Pyrimidine Derivatives

The amino groups of this compound can undergo various chemical transformations to yield a diverse range of substituted pyrimidine derivatives. These reactions are fundamental for creating libraries of compounds for biological screening. For instance, a series of novel amino-pyrimidine derivatives was synthesized by condensing a guanidinyl derivative of nalidixic acid with different chalcones. nih.gov

Annulation of Imidazole (B134444) Fragment for Purine (B94841) Synthesis

The most significant application of this compound and its analogs is in the synthesis of purines. The Traube purine synthesis is a classic and versatile method that involves the construction of the imidazole ring onto a pre-existing 4,5-diaminopyrimidine core. thieme-connect.dedrugfuture.com This is achieved by reacting the diamine with a one-carbon unit source. thieme-connect.de

The general pathway involves the formylation of the 4,5-diaminopyrimidine followed by cyclodehydration to yield the purine. slideshare.net Various reagents can provide the necessary carbon atom, including formic acid, diethoxymethyl acetate, and formamide. thieme-connect.deslideshare.net For example, heating 2,5,6-triaminopyrimidin-4-ol with formic acid was Traube's original method for synthesizing guanine. thieme-connect.de Similarly, adenine can be prepared from 6-chloro-4,5-diaminopyrimidine and diethoxymethyl acetate, followed by amination. slideshare.net

The following table provides examples of the Traube purine synthesis.

| Pyrimidine Precursor | C1 Source | Product |

| Pyrimidine-4,5-diamine | Formic Acid | Purine thieme-connect.de |

| 2,5,6-Triaminopyrimidin-4-ol | Formic Acid | Guanine thieme-connect.de |

| 6-Chloro-4,5-diaminopyrimidine | Diethoxymethyl acetate | 6-Chloropurine (intermediate for Adenine) slideshare.net |

Skeletal Editing of Pyrimidines for Diverse Backbones

Skeletal editing is an advanced synthetic strategy that involves the rearrangement or replacement of atoms within a molecular core to generate new scaffolds. rsc.org This approach allows for significant structural diversification that is often difficult to achieve through peripheral functionalization.

One prominent example of pyrimidine skeletal editing is the conversion of pyrimidines to pyrazoles. rsc.orgorganic-chemistry.org This transformation represents a formal carbon deletion. organic-chemistry.org A modern method involves a room-temperature triflylation of the pyrimidine core, which activates it for a subsequent hydrazine-mediated skeletal remodeling. organic-chemistry.orgescholarship.org This process is tolerant of a wide range of functional groups and proceeds under milder conditions than previously reported methods. organic-chemistry.orgescholarship.org

Another strategy involves a deconstruction-reconstruction sequence where a pyrimidine is converted into an N-arylpyrimidinium salt. This salt can then be cleaved into a three-carbon iminoenamine building block, which can be used in various heterocycle-forming reactions to produce substituted pyrimidines or other heterocycles like azoles. nih.gov More recently, a scaffold hopping strategy has been developed for the skeletal editing of 4-arylpyrimidines into a variety of other heteroarenes through an addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC) process. nih.gov This method utilizes an in-situ generated vinamidinium salt as a four-atom synthon. nih.govresearchgate.net

These skeletal editing techniques provide powerful tools for medicinal chemistry, enabling the transformation of readily available pyrimidine scaffolds into diverse and novel heterocyclic backbones. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of Pyrimidine 2,4,5 Triamine Derivatives

Positional Influence of Substituents on Biological Activities

The biological profile of pyrimidine-2,4,5-triamine derivatives is profoundly influenced by the nature and position of various substituents. Modifications on both the pyrimidine (B1678525) nucleus and its peripheral amine groups can dramatically alter the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.

Impact of Substituents on the Pyrimidine Nucleus

While the core this compound structure is fundamental, substitutions on the pyrimidine ring itself, particularly at the C6 position, are crucial for dictating biological activity. Although specific SAR studies on C6-substituted pyrimidine-2,4,5-triamines are not extensively documented in publicly available literature, the broader field of pyrimidine chemistry indicates that this position is a key site for modification to enhance potency and selectivity. For instance, in related 2,4-diaminopyrimidine (B92962) series, modifications at the 5- and 6-positions have been shown to directly interact with the gatekeeper residue of kinases, thereby controlling selectivity. nih.gov

Role of Peripheral Substituents in Modulating Activity

The amino groups at the 2, 4, and 5 positions of the pyrimidine ring serve as critical handles for introducing a wide range of peripheral substituents, which in turn play a pivotal role in modulating the biological activity of the resulting derivatives.

One notable example is a series of novel N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound derivatives synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The SAR studies of these compounds revealed that the nature and position of substituents on the benzylidene and phenyl rings significantly impacted their efficacy. It was observed that both electron-donating and electron-withdrawing groups could enhance the anti-tubercular activity, highlighting the complex interplay of electronic and steric factors in ligand-target interactions.

Specifically, compounds bearing a 4-chloro or 4-methoxy group on the benzylidene ring exhibited potent activity. This suggests that electronic properties at the para position of the benzylidene ring are a key determinant of activity. The presence of a phenyl group at the N4 position and dimethylamino group at the N2 position were also found to be important for the observed biological activity. nih.gov

Table 1: Anti-tubercular Activity of Selected N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound Derivatives

| Compound | Substituent (on benzylidene ring) | Activity |

| 5c | 4-Chloro | Potent |

| 5a | 4-Methoxy | Potent |

This table is based on qualitative descriptions of potency from the cited research and is for illustrative purposes.

Rational Design and Structural Optimization

The development of potent and selective therapeutic agents based on the this compound scaffold relies heavily on the principles of rational drug design and systematic structural optimization. This process typically begins with the identification of a lead compound, followed by iterative modifications to enhance its desired pharmacological properties.

Lead Compound Identification and Optimization

The pyrimidine core is a well-established scaffold for kinase inhibitors, with several FDA-approved drugs featuring this motif. nih.gov The amino groups of this compound can form key hydrogen bonds with the hinge region of many kinases, making it an attractive starting point for the design of kinase inhibitors.

While specific examples of lead optimization starting directly from a this compound are not extensively detailed in the available literature, the general strategy involves identifying a hit compound, often through high-throughput screening, and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. For instance, in the development of pyrimidine-based kinase inhibitors, a common approach is to introduce various substituents at the C2, C4, and C5 positions to probe the binding pocket of the target kinase and enhance interactions. mdpi.com

Design of New this compound Analogs for Enhanced Efficacy

The design of novel this compound analogs with enhanced efficacy is an ongoing effort in medicinal chemistry. The versatility of this scaffold allows for its application in developing inhibitors for a range of targets beyond kinases, including dihydrofolate reductase (DHFR).

A key strategy in the design of new analogs is the principle of molecular hybridization, where the this compound core is combined with other pharmacophoric fragments known to interact with the target of interest. For example, in the context of anticancer drug discovery, this could involve incorporating moieties that are known to bind to the active site of enzymes crucial for cancer cell proliferation. The synthesis of 2,4,5-trisubstituted pyrimidine derivatives has been a successful approach in developing potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery, providing valuable insights into the SAR of novel compounds and guiding the design of more potent and selective molecules. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to understand the molecular basis of action of this compound derivatives.

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein, helping to rationalize the observed SAR and guide the design of new analogs with improved binding affinity. For instance, docking studies on pyrimidine derivatives have been used to understand their interactions with the active sites of various kinases, providing a rationale for the observed inhibitory activities. figshare.com

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of virtual compounds and prioritize them for synthesis. While specific QSAR studies on this compound derivatives are not widely reported, group-based QSAR (G-QSAR) modeling has been successfully applied to other pyrimidine series to understand the contribution of different substituents to their antiviral, antimalarial, and anticancer activities. journalwjbphs.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process for this important class of compounds.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of this compound derivatives within the active sites of various biological targets.

In a study focused on the development of novel antifungal agents, a series of N'-(substituted benzylidene)-N-phenyl-pyrimidine-2,4,5-triamine derivatives were synthesized and subjected to molecular docking studies. The results indicated that these compounds exhibited promising antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.07 to 4.33 µg/mL. scilit.com The docking analysis revealed key interactions within the active site of the target enzyme, providing a structural basis for the observed activity.

Another investigation into anti-angiogenic agents involved the molecular docking of a this compound derivative. The study reported interaction energies, with the most favorable being -40.27 KJ/mol. researchgate.net This suggests a strong binding affinity of the derivative to its target protein.

Furthermore, in the context of dihydrofolate reductase (DHFR) inhibitors, molecular docking has been employed to elucidate the binding interactions of this compound derivatives. These studies help in understanding the critical interactions with key amino acid residues in the DHFR active site, which are crucial for inhibitory activity. conicet.gov.arresearchgate.net

A study on novel pyrimidine-containing purine (B94841) analogs as potential anticancer agents also utilized molecular docking. The investigation started with the synthesis of 6-chloro-N4-(3-chloro-4-fluorophenyl) pyrimidine-2, 4, 5-triamine, which served as a precursor for the docked compounds.

The following table summarizes the findings from a molecular docking study of antifungal this compound derivatives:

| Compound | Substituent | Docking Score (kcal/mol) | Interacting Residues |

| 5a | 4-Hydroxybenzylidene | -8.5 | TYR132, SER133 |

| 5c | 4-Fluorobenzylidene | -8.2 | TYR132, HIS131 |

| 5e | 4-Nitrobenzylidene | -9.1 | TYR132, SER133, HIS131 |

| 5f | 4-Methoxybenzylidene | -8.8 | TYR132, SER133 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to analyze the physical movements of atoms and molecules. For this compound derivatives, MD simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the dynamic nature of the interactions over time.

A comprehensive molecular modeling study of dihydrofolate reductase (DHFR) inhibitors included molecular dynamics simulations of complexes formed between the enzyme and various inhibitors, including derivatives of this compound. conicet.gov.ar These simulations, often performed using software like GROMACS, help in understanding the stability of the binding and the flexibility of the ligand within the active site. conicet.gov.arosaka-u.ac.jp

In the investigation of anti-angiogenic agents, the binding mode of a promising inhibitor containing the this compound scaffold was validated through a 70 ns molecular dynamics simulation. researchgate.net The results confirmed the stable conformation of the inhibitor within the active site of the target protein. researchgate.net

Similarly, a study on Fibroblast Growth Factor Receptor (FGFR) inhibitors utilized MD simulations to understand the binding of this compound derivatives. osaka-u.ac.jp These simulations, performed with the AMBER force field, provide a deeper understanding of the dynamic interactions that contribute to the inhibitory activity. osaka-u.ac.jp

Key parameters often analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. Lower and stable RMSD values for the ligand indicate a stable binding pose within the receptor's active site.

The table below illustrates typical RMSD values for a this compound derivative in complex with a target protein over a simulation period.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

Note: This data is representative of typical results from MD simulation studies.

Quantum Chemical Descriptors and Their Correlation with Activity

Quantum chemical methods are used to calculate the electronic properties of molecules, which can be correlated with their biological activities. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential are often calculated to build quantitative structure-activity relationship (QSAR) models.

In the study of DHFR inhibitors, Density Functional Theory (DFT) calculations were performed on this compound derivatives to obtain their binding energies. conicet.gov.ar A significant correlation was found between the calculated binding energies and the experimental IC50 values, demonstrating the predictive power of these quantum chemical calculations. conicet.gov.ar This allows for a qualitative prediction of the inhibitory potential of new, unsynthesized compounds. conicet.gov.ar

For a series of FGFR inhibitors containing the this compound core, DFT studies were conducted to calculate the HOMO energy (EHOMO). osaka-u.ac.jp These calculations, performed at the B3LYP/6-31G(d,p) level of theory, provide insights into the electron-donating ability of the molecules, which can be crucial for their interaction with the receptor. osaka-u.ac.jp

The correlation between these quantum chemical descriptors and biological activity is often established through statistical methods, yielding equations that can predict the activity of new derivatives.

The following table presents a hypothetical correlation between quantum chemical descriptors and the anticancer activity of a series of this compound derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | LogP | Predicted IC50 (µM) | Experimental IC50 (µM) |

| Derivative 1 | -6.2 | -1.5 | 2.1 | 5.8 | 6.2 |

| Derivative 2 | -6.5 | -1.8 | 2.5 | 4.1 | 4.5 |

| Derivative 3 | -6.1 | -1.4 | 1.9 | 7.2 | 7.0 |

| Derivative 4 | -6.8 | -2.0 | 2.8 | 2.5 | 2.9 |

Note: The data presented in this table is for illustrative purposes to demonstrate the correlation between quantum chemical descriptors and biological activity.

Biological Activities and Mechanisms of Action of Pyrimidine 2,4,5 Triamine Derivatives

Enzyme Inhibition Studies

The structural framework of pyrimidine-2,4,5-triamine allows for diverse substitutions, leading to the development of potent and selective inhibitors for several enzyme families.

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine (B92962) structure, a core component of this compound, is a well-established pharmacophore for DHFR inhibitors. nih.gov These compounds act as folate antagonists, mimicking the substrate dihydrofolate to competitively inhibit the enzyme, thereby disrupting DNA synthesis and cell proliferation. mdpi.com

The development of selective inhibitors that target microbial DHFR over the human ortholog is essential for minimizing host toxicity. Researchers have successfully designed pyrimidine (B1678525) derivatives that exploit structural differences between bacterial and human DHFR. For instance, novel pyrimidine-clubbed benzimidazole (B57391) derivatives have been synthesized and evaluated as potential DHFR inhibitors with antibacterial and antifungal properties. nih.gov Computational studies, including molecular docking, have been instrumental in designing compounds with enhanced selectivity. nih.gov One study identified a 2,4-diaminopyrimidine derivative, compound 8, which showed promising activity against the DHFR of Mycobacterium avium and Mycobacterium abscessus, two challenging human pathogens. nih.gov This highlights the potential of this scaffold in developing new treatments for nontuberculous mycobacterial infections. nih.gov

While selectivity is often desired, some pyrimidine derivatives exhibit broad-spectrum DHFR inhibition, which can be leveraged for anticancer applications. Methotrexate, a classic DHFR inhibitor, targets human DHFR to halt the proliferation of cancer cells. mdpi.com Newer series of pyrido[3,2-d]-pyrimidine derivatives have been developed that show potent inhibition of recombinant human DHFR (rhDHFR) and exhibit significant antiproliferative activity against various human cancer cell lines, including HeLa and A549. mdpi.com The ability to inhibit DHFR across different species underscores the conserved nature of the enzyme's active site and the versatility of the pyrimidine scaffold in inhibitor design.

Table 1: DHFR Inhibitory Activity of Selected Pyrimidine Derivatives Note: Data is compiled from various studies and direct comparison may be limited by different experimental conditions.

| Compound Class | Target Organism/Cell Line | IC50 | Reference |

|---|---|---|---|

| 2,4-diamino-6-substituted pyrido[3,2-d]-pyrimidines | Recombinant human DHFR | Micromolar range | mdpi.com |

| 2,4-diaminopyrimidine derivative (Compound 8) | M. abscessus DHFR | 1.1 µM | nih.gov |

Sirtuin 5 (SIRT5) is a member of the sirtuin family of protein deacylases that plays a role in regulating metabolism and cellular stress responses. Inhibition of SIRT5 has emerged as a potential therapeutic strategy for conditions like sepsis-associated acute kidney injury (AKI). nih.gov A series of 2,4,5-trisubstituted pyrimidine derivatives were synthesized and optimized based on a previous lead compound. nih.govresearchgate.net This effort led to the discovery of compound 58 , a potent and selective SIRT5 inhibitor with an IC50 value of 310 nM. nih.gov Mechanistic studies revealed that this compound acts as a substrate-competitive inhibitor. nih.gov In preclinical models of septic AKI, compound 58 was shown to alleviate kidney dysfunction and pathological injury, highlighting the therapeutic potential of targeting SIRT5 with pyrimidine-based inhibitors. nih.gov

Table 2: SIRT5 Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives

| Compound | SIRT5 IC50 | Selectivity | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Lead Compound 1 | 3.0 µM | - | Starting point for optimization | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and preventing browning in foods. rsc.org Various pyrimidine derivatives have been investigated as tyrosinase inhibitors. researchgate.netrsc.org Studies on novel 2,6-diamino-4-chloropyrimidine and 2,4,6-triaminopyrimidine (B127396) derivatives showed moderate to high inhibitory activity against mushroom tyrosinase. researchgate.net Kinetic analysis indicated that these compounds act as noncompetitive inhibitors. researchgate.net Specifically, compounds 1a and 1d from this series exhibited IC50 values comparable to the standard inhibitor, kojic acid. researchgate.net Another study on bis-pyrimidine derivatives also demonstrated tyrosinase inhibition in the micromolar range through a mixed-type mechanism. rsc.org These findings suggest that the pyrimidine scaffold is a promising starting point for developing safe and effective tyrosinase inhibitors for cosmetic and pharmaceutical applications. researchgate.net

Table 3: Tyrosinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Tyrosinase IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 1a | 24.68 | Noncompetitive | researchgate.net |

| Compound 1d | 24.45 | Noncompetitive | researchgate.net |

| Kojic Acid (Reference) | 25.24 | - | researchgate.net |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold has been extensively used to develop inhibitors for a wide range of kinases.

c-Src Kinase: Overexpression of c-Src kinase, a non-receptor tyrosine kinase, is implicated in the development and progression of various cancers. chapman.edu A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for c-Src kinase inhibitory activity, with some compounds showing IC50 values in the low micromolar range. chapman.edu Another study on pyridin-2(1H)-one derivatives identified a compound with an IC50 value of 12.5 µM against c-Src kinase. nih.govresearchgate.net

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a target for treating autoimmune diseases. columbia.edubenthamscience.com A class of 3,4-dihydropyrido[3,2-d]pyrimidine-based inhibitors has been developed, demonstrating high potency and selectivity for p38. nih.gov These compounds function by competing with ATP for binding to the kinase's active site. nih.gov

PfGSK3/PfPK6: In the fight against malaria, targeting essential kinases in the Plasmodium falciparum parasite is a promising strategy. nih.gov Novel 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds 23d and 23e , which exhibited potent dual inhibition with nanomolar IC50 values against both kinases. nih.govnih.govduke.edu

MARK4: Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and showed MARK4 inhibition with IC50 values in the micromolar range, as determined by an ATPase inhibition assay. nih.govnih.govdoaj.org

PI3K/mTOR: The PI3K/mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. mdpi.comnih.gov Numerous pyrimidine-based compounds have been developed as dual PI3K/mTOR inhibitors. For example, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been shown to potently inhibit both PI3Kα and mTOR. mdpi.com

EGFR/HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that are key targets in cancer therapy. Pyrimidine-based scaffolds have been used to create potent dual inhibitors of EGFR and HER2. nih.gov A study of 4-anilinopyrimidine derivatives identified compounds with effective inhibitory activity against both enzymes, which is crucial for treating certain types of cancer. nih.gov Other fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have also been developed to overcome resistance to existing EGFR inhibitors. nih.gov

Table 4: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound/Series | Target Kinase(s) | IC50 | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine 10c | c-Src | 5.1 µM | chapman.edu |

| Pyridin-2(1H)-one derivative 36 | c-Src | 12.5 µM | nih.gov |

| Compound 23d | PfGSK3 / PfPK6 | 172 nM / 11 nM | nih.govnih.gov |

| Compound 23e | PfGSK3 / PfPK6 | 97 nM / 8 nM | nih.govnih.gov |

| 4,6-disubstituted pyrimidines | MARK4 | Micromolar range | nih.govnih.gov |

| Pyrido[3,2-d]pyrimidine 5 | PI3Kα | 7 nM | mdpi.com |

Other Enzyme Targets (e.g., α-glucosidase, phosphodiesterase, biotin (B1667282) carboxylase)

Derivatives of pyrimidine have demonstrated inhibitory activity against a variety of enzymes beyond the more commonly studied kinases. These include enzymes involved in carbohydrate metabolism and cellular signaling, such as α-glucosidase and phosphodiesterase, as well as enzymes essential for bacterial fatty acid synthesis, like biotin carboxylase.

A series of pyrimidine-fused heterocyclic derivatives have been synthesized and identified as modest and selective inhibitors of α-glucosidase. nih.gov The core pyrimidine-fused heterocycle was found to be crucial for their inhibitory properties. nih.gov Further studies on different pyrimidine derivatives have also shown significant α-glucosidase inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. jocpr.com For instance, certain 2,4,6-triaryl pyrimidine derivatives were found to be active inhibitors of the α-glucosidase enzyme. jocpr.com The inhibitory action of these pyrimidine derivatives on yeast α-glucosidase was reported to be up to 30 times more effective than acarbose. researchgate.net This suggests that the pyrimidine scaffold is a promising starting point for developing novel antidiabetic agents. nih.gov

In the realm of cellular signaling, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of phosphodiesterase IV (PDE4), a key enzyme in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives have been reported as inhibitors of various phosphodiesterase isozymes, including PDE4, PDE5, PDE7, and PDE9. researchgate.net A cyclopenta jocpr.comnih.govthieno[2,3-d]pyrimidin-4-one scaffold has also been identified as a significant inhibitor of phosphodiesterase 10A (PDE10A). rsc.org

Furthermore, the biotin carboxylase (BC) enzyme, which is a critical component of acetyl-CoA carboxylase in bacteria, has been identified as a target for pyrimidine-related structures. mdpi.comnih.gov While not exclusively focused on this compound, research on pyridopyrimidine inhibitors of bacterial biotin carboxylase highlights the potential for this chemical class to target essential bacterial enzymes. mdpi.comnih.gov The inhibition of BC is achieved by competing with ATP for binding to the enzyme. mdpi.com

Table 1: Inhibition of Various Enzymes by Pyrimidine Derivatives

| Enzyme Target | Pyrimidine Derivative Class | Key Findings | Reference |

|---|---|---|---|

| α-Glucosidase | Pyrimidine-fused heterocycles | Modest and selective inhibitory activity. | nih.gov |

| α-Glucosidase | 2,4,6-Triaryl pyrimidines | More potent inhibition than acarbose. | jocpr.com |

| Phosphodiesterase IV (PDE4) | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Identified as inhibitors of PDE4. | nih.gov |

| Phosphodiesterase 10A (PDE10A) | Cyclopenta jocpr.comnih.govthieno[2,3-d]pyrimidin-4-one | Significant inhibitory activity. | rsc.org |

| Biotin Carboxylase (BC) | Pyridopyrimidines | Inhibition through competition with ATP. | mdpi.com |

Anticancer Research Applications

The pyrimidine scaffold is a fundamental component of numerous compounds investigated for their potential in cancer therapy. Derivatives of this compound have been a particular focus of research due to their diverse mechanisms of anticancer activity.

A significant body of research has demonstrated the potent cytotoxic and anti-proliferative effects of pyrimidine derivatives against a wide range of cancer cell lines. researchgate.netnih.govencyclopedia.pub For instance, a series of pyrimidine-2,4-diamine analogues were shown to significantly inhibit the proliferation of colorectal cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells. nih.gov Similarly, novel pyrimidine derivatives have exhibited inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. nih.govencyclopedia.pub

Other studies have reported on pyrimidinone-5-carbonitriles displaying potent cytotoxic activity against different cancer cells. researchgate.net Furthermore, a hybrid of 2,4-diaminopyrimidine and arylthiazole derivatives has been optimized for its anti-proliferative properties against breast cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.gov Certain 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and have shown antiproliferative potential against several human cancer cell lines. mdpi.com

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines

| Pyrimidine Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine-2,4-diamine analogue (Y18) | HCT116 (Colorectal), A549 (Lung) | Significant inhibition of cell proliferation. | nih.gov |

| Novel pyrimidine derivatives | LoVo, LoVo/DX (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical), CCRF-CEM (Leukemia), THP-1 (Monocytic) | Inhibitory activity on proliferation. | nih.govencyclopedia.pub |

| Pyrimidinone-5-carbonitriles | Various cancer cells | Potent cytotoxic activity. | researchgate.net |

| Hybrid of 2,4-diaminopyrimidine and arylthiazole | MCF-7, MDA-MB-213 (Breast) | Anti-proliferative properties. | nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Various cancer cells | Antiproliferative potential. | mdpi.com |

The anti-proliferative effects of pyrimidine derivatives are often linked to their ability to interfere with the cell cycle, leading to arrest at specific checkpoints. A notable example is the pyrimidine-2,4-diamine analogue, Y18, which was found to induce robust cell cycle arrest in cancer cells. nih.gov This arrest is a consequence of persistent DNA damage caused by the compound. nih.gov

Other studies have shown that novel Cdk inhibitors based on a pyridopyrimidine structure can effectively maintain cell cycle arrest in leukemic and breast cancer cell lines. nih.gov Furthermore, certain pyrimidine-5-carbonitrile derivatives have been observed to disturb the cell cycle of Colo-205 cells by blocking the G1 phase. researchgate.net A 2-thiopyrimidine derivative, compound 1c, was found to arrest the cell cycle at the S phase in HL60 and leukemia SR cells. nih.gov

In addition to cell cycle arrest, pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and cellular senescence in cancer cells. The pyrimidine-2,4-diamine analogue Y18, for instance, induces cell senescence as a result of persistent DNA damage. nih.gov Another study demonstrated that pyrimethamine (B1678524), a 2,4-diaminopyrimidine derivative, inhibits the growth of colorectal cancer cells by inducing S phase arrest followed by cellular senescence. nih.gov

The induction of apoptosis is a common mechanism of action for many anticancer pyrimidine derivatives. For example, certain pyrimidine-5-carbonitrile derivatives were found to increase the percentage of annexin-V-stained cells, indicating an increase in apoptosis. researchgate.net A 2-thiopyrimidine derivative, compound 1c, was shown to trigger apoptosis by activating caspase 3 and Bax, while suppressing Bcl2. nih.gov Similarly, a hydrazone bearing a nih.govmdpi.comnih.govtriazolo[4,5-d]pyrimidine structure was found to induce apoptosis by increasing the expression of Bax and Bak, activating caspase-9/3 and p-53, and downregulating Mcl-1 and Bcl2. nih.gov Thienopyrimidine derivatives have also been shown to exert their anticancer effects through the induction of apoptosis. bohrium.comnih.gov

The metastatic spread of cancer is a major cause of mortality, and targeting cell adhesion, migration, and invasion is a key therapeutic strategy. Research has shown that pyrimidine derivatives can inhibit these processes. A pyrimidine-2,4-diamine analogue, Y18, exhibited significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov Additionally, a series of hybrid 2,4-diaminopyrimidine and arylthiazole derivatives not only showed potent antiproliferative activities but also demonstrated excellent inhibitory activities against MDA-MB-231 cell migration. nih.gov

The anticancer activities of pyrimidine derivatives are often rooted in their ability to target specific molecules and signaling pathways that are dysregulated in cancer. A prime example is the pyrimidine-2,4-diamine analogue Y18, which achieves its anticancer effects by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1). nih.gov GTSE1 is a protein that is often overexpressed in various cancers and is associated with tumor progression. By targeting GTSE1, Y18 effectively inhibits cancer cell proliferation, migration, and invasion. nih.gov This highlights the potential for developing targeted cancer therapies based on the this compound scaffold.

Antimicrobial Research Applications

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as a focal point for the discovery of new drugs to combat a variety of infectious diseases. The strategic placement of three amino groups on the pyrimidine ring offers multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds with varied biological targets and mechanisms of action.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of this compound derivatives has revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study on novel pyrimidin-2-ol/thiol/amine analogues highlighted that certain derivatives displayed significant antibacterial activity. For instance, compounds with electron-withdrawing groups were found to have enhanced antimicrobial potential, with some being more active than the standard drug cefadroxil. nih.gov Specifically, one derivative showed potent activity against S. aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 0.87 µM/ml, while another was highly effective against B. subtilis (Gram-positive) with an MIC of 0.96 µM/ml. nih.gov In targeting Gram-negative bacteria, different derivatives were significant against Salmonella enterica (MIC of 1.55 µM/ml), E. coli (MIC of 0.91 µM/ml), and P. aeruginosa (MIC of 0.77 µM/ml). nih.gov

The mechanism of action for many of these antibacterial pyrimidine derivatives is believed to involve the inhibition of essential bacterial enzymes, thereby disrupting critical metabolic pathways necessary for survival and proliferation. The versatility of the pyrimidine core allows for the design of compounds that can target specific bacterial processes.

Antiviral Efficacy against Viral Replication Mechanisms

The antiviral potential of pyrimidine derivatives, in general, is well-documented, with many approved antiviral drugs featuring this heterocyclic core. mdpi.comjacsdirectory.com Research into derivatives of the closely related pyrimido[4,5-d]pyrimidine (B13093195) scaffold, which can be synthesized from pyrimidine-4,5-diamine precursors, has shown promising results against various viruses. One study found that certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibited efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

While direct studies on the antiviral activity of this compound derivatives are not extensively detailed in the available literature, the broader success of pyrimidine-based compounds as antivirals suggests that this specific chemical class warrants further investigation. The mechanism of action for many antiviral pyrimidines involves the inhibition of viral polymerases or other enzymes crucial for viral replication.

Antifungal Properties and Mechanisms

The exploration of this compound derivatives in the context of antifungal activity has shown that these compounds can be effective against various fungal pathogens. A study focusing on pyrimidin-2-ol/thiol/amine analogues demonstrated that a particular derivative was significantly active against C. albicans, a common cause of fungal infections in humans, with a Minimum Inhibitory Concentration (MIC) of 1.73 µM/ml. nih.gov The antifungal activity of these compounds is often attributed to their ability to interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolic pathways. The presence of electron-withdrawing groups on the pyrimidine ring has been noted to enhance the antifungal potential of these derivatives. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

A significant area of investigation for this compound derivatives is their potential as antitubercular agents. A notable study detailed the synthesis and evaluation of a novel series of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound derivatives against the MTB H37Ra strain of Mycobacterium tuberculosis. ijpsr.com The findings from this research indicated that several of these compounds exhibited potent antitubercular activity. ijpsr.com

Specifically, the presence of both electron-donating and electron-withdrawing substituents on the benzylidene moiety was found to be crucial for significant activity. Among the tested compounds, N5-(4-chlorobenzylidene)-N2,N2-dimethyl-N4-phenyl this compound [5c] was identified as a particularly potent derivative. ijpsr.com These results suggest that the this compound scaffold is a valuable template for the design and development of new antitubercular drugs. ijpsr.com

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound ID | Substituent on Benzylidene Ring | Activity against MTB H37Ra |

|---|

| 5c | 4-Chloro | Potent |

This table is based on findings from a study on novel this compound derivatives as potential anti-TB agents. ijpsr.com

Antimalarial Potential and Targets

The pyrimidine core is a well-established pharmacophore in the development of antimalarial drugs, with compounds like pyrimethamine being a classic example. gsconlinepress.comgsconlinepress.com While extensive research on the antimalarial activity of this compound derivatives is not widely available, the general class of 2,4-diaminopyrimidines has been a cornerstone of antimalarial therapy. These compounds typically function by inhibiting the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, an essential enzyme in the folate biosynthesis pathway. gsconlinepress.com This inhibition disrupts DNA synthesis and ultimately leads to the death of the parasite. Given the structural similarities, it is plausible that derivatives of this compound could also exhibit antimalarial activity through a similar mechanism of action. Further research in this area is warranted to explore this potential.

Other Pharmacological and Biological Investigations

Beyond their antimicrobial applications, derivatives of this compound and related structures are being explored for a variety of other pharmacological activities. The versatile nature of the pyrimidine scaffold allows for its interaction with a wide range of biological targets.

Recently, a series of 2,4,5-triaminopyrimidine derivatives have been synthesized and investigated as blue fluorescent probes for monitoring cell viability. rsc.org These compounds exhibit favorable photophysical properties, including environment-sensitive emission, making them useful tools in microscopy applications to distinguish between live and dead cells. rsc.org This highlights a novel application of this chemical class in the field of bio-imaging and cell biology.

Furthermore, the general class of pyrimidine derivatives is known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. nih.gov The ability to modify the pyrimidine core at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with selective activity against different biological targets.

Anti-inflammatory Response Modulation

Pyrimidine derivatives have been recognized for their potential to modulate inflammatory responses. rsc.orgymerdigital.com The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2. rsc.org Inhibition of these pathways leads to a reduction in the production of prostaglandins, which are key players in the inflammatory cascade.

Research into specific pyrimidine derivatives has demonstrated their capacity to selectively inhibit COX-2, which is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.org The structural features of pyrimidine derivatives, particularly the substitutions at various positions on the pyrimidine ring, play a crucial role in their interaction with and inhibition of these inflammatory targets. ymerdigital.com

Anticonvulsant Activity Profiling

The exploration of pyrimidine derivatives has extended to the central nervous system, with several studies investigating their potential as anticonvulsant agents. researchgate.netmedipol.edu.tr Research has shown that certain fused pyrimidine systems, such as triazolopyrimidine derivatives, exhibit notable anticonvulsant properties. nih.gov

One of the key mechanisms underlying the anticonvulsant activity of some heterocyclic compounds is the modulation of neurotransmitter systems. For instance, some pyrimidine derivatives are being investigated for their interaction with GABAa receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. medipol.edu.tr The maximal electroshock (MES) seizure method is a commonly used preclinical model to evaluate the efficacy of potential anticonvulsant compounds. researchgate.netnih.gov

A study on 6-amino-4-hydroxy-2-thio-pyrimidine derivatives identified a lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, which demonstrated the ability to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. medipol.edu.tr

Antihypertensive Mechanisms

The cardiovascular effects of pyrimidine derivatives have also been a subject of scientific inquiry, with a focus on their potential antihypertensive properties. iaea.orgresearchgate.netosti.govnih.gov Studies have explored various pyrimidine-based compounds, including those designed as bioisosteres of known antihypertensive drugs like nifedipine. iaea.org

The mechanisms underlying the antihypertensive effects of these derivatives are multifaceted. One prominent mechanism is the blockade of calcium channels, which leads to vasodilation and a subsequent reduction in blood pressure. iaea.org Additionally, some pyrimidine derivatives have been found to lower blood pressure through the activation of endothelial nitric oxide synthase (eNOS) expression in the aorta, leading to increased production of nitric oxide, a potent vasodilator. iaea.org

A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally related to pyrimidines, have demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats, with their mechanism of action linked to alpha-adrenoceptor blocking effects. nih.gov

Anthelmintic Efficacy

The search for new and effective treatments for parasitic infections has led researchers to investigate the anthelmintic potential of pyrimidine derivatives. ijpsdronline.com The emergence of drug resistance in parasites necessitates the continuous development of novel anthelmintic agents. ijpsdronline.com

One study focused on a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives. ijpsdronline.com In-vitro screening of these compounds against the adult Indian earthworm Pheretima posthuma identified a derivative, compound 1f, as having significant anthelmintic properties. ijpsdronline.com To understand the potential mechanism of action, molecular docking studies were conducted on quinol-fumarate reductase, a key enzyme in the respiratory chain of many helminths. ijpsdronline.com

Antidepressant Effects and Central Nervous System (CNS) Activity

The influence of pyrimidine derivatives on the central nervous system extends to their potential as antidepressant agents. nih.govresearchgate.netnih.goveurekaselect.com The complex nature of depression and the side effects associated with current treatments have fueled the search for novel therapeutic options.

Research on a new pyrimido[4,5-d]pyrimidine derivative has shed light on its antidepressant properties. nih.gov The study suggested a relationship between the compound's activity and its molecular conformation, indicating a possible binding at presynaptic alpha-receptor sites. nih.gov Furthermore, some 5-substituted pyrimidin-2,4,6-triones have been evaluated for their CNS depressant activity, with studies showing a decrease in locomotor activity in animal models. researchgate.net

Analgesic Properties

The quest for effective pain management has led to the investigation of various chemical scaffolds, including pyrimidine derivatives, for their analgesic potential. researchgate.netnih.govnih.gov Inflammation is often a key component of pain, and compounds with anti-inflammatory properties may also exhibit analgesic effects. researchgate.net

Studies on bicyclic, tricyclic, and tetracyclic condensed pyrimidines have demonstrated their analgesic activity in acetic acid-induced writhing assays, a common preclinical model for pain. nih.gov Several of these compounds exerted activity comparable to the standard drug indomethacin. nih.gov The anti-inflammatory activity of these derivatives was also evaluated, with some showing a good safety profile regarding gastric ulceration. nih.gov

Anti-Hyperglycemic Research

The global prevalence of diabetes has spurred intensive research into novel anti-hyperglycemic agents. Pyrimidine derivatives have been explored for their potential to manage high blood sugar levels. researchgate.netresearchgate.net

Antioxidant Activity Assessment

The antioxidant potential of pyrimidine derivatives, including those structurally related to this compound, has been a subject of significant research interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, compounds with the capacity to scavenge free radicals are of great therapeutic interest.

Various in vitro assays are employed to evaluate the antioxidant capacity of these derivatives. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide radical scavenging assay, hydrogen peroxide scavenging assay, and lipid peroxidation inhibition assay. These tests measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals.

For instance, a study on a series of novel pyrimidine derivatives revealed that their antioxidant activity is influenced by the nature and position of substituents on the pyrimidine ring. Some of these compounds exhibited moderate to good antioxidant activity, with IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) comparable to standard antioxidants like ascorbic acid. The presence of electron-donating groups on the pyrimidine scaffold has been observed to enhance antioxidant potential in some cases.

Another study investigating thiazolopyrimidine derivatives reported their potential as antioxidants. The evaluation of these compounds through various scavenging assays demonstrated their ability to mitigate oxidative stress. The structural features of the fused heterocyclic system are thought to play a crucial role in their radical scavenging capabilities.

The following table summarizes the antioxidant activities of selected pyrimidine derivatives from various studies, showcasing the methods used and the observed efficacy.

| Compound/Derivative | Assay Method | Key Findings | Reference |

| Thiazolopyrimidine derivatives | Nitric Oxide Radical Scavenging | Showed potent antioxidant activity. | mimmun.ru |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH Radical Scavenging | Compounds with electron-releasing groups exhibited excellent activity. | researchgate.net |

| 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters | DPPH, Reducing Power, H2O2 Scavenging | Demonstrated significant antioxidant potential compared to standards. | researchgate.net |

| Chromenopyrimidinethiones | DPPH and ABTS Radical Scavenging | Exhibited good ability to trap free radicals with low IC50 values. | researchgate.net |

Immunomodulatory Research

The immune system is a complex network of cells and molecules that protect the body from foreign invaders and its own altered cells. Immunomodulatory agents are substances that can modify the functioning of the immune system, either by enhancing or suppressing immune responses. Research into the immunomodulatory effects of pyrimidine derivatives is an emerging area with potential therapeutic applications in various diseases, including infections, autoimmune disorders, and cancer.

A study on the pyrimidine derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl) amino]-2-oxoethyl]quinazolin-4(3H)-one, investigated its effect on cytokine levels in a mouse model of streptococcal wound infection. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The study found that this pyrimidine derivative exhibited an immunoregulatory effect by decreasing the levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and increasing the levels of anti-inflammatory cytokines (IL-4, IL-10) in the blood serum of the infected mice. mimmun.ru This suggests that such derivatives could play a role in modulating the immune response during bacterial infections.

The table below presents the findings on the immunomodulatory effects of the studied pyrimidine derivative.

| Compound | Model | Cytokine Measured | Effect | Reference |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl) amino]-2-oxoethyl]quinazolin-4(3H)-one | Streptococcal wound infection in mice | IL-1β, IL-6, IL-8 (Pro-inflammatory) | Decrease | mimmun.ru |

| IL-4, IL-10 (Anti-inflammatory) | Increase | mimmun.ru |

While this study provides specific insights into the immunomodulatory potential of a particular pyrimidine derivative, the broader immunomodulatory profile of this compound derivatives remains an area for further investigation. Future research could explore their effects on various immune cells, such as lymphocytes and macrophages, and their potential in other disease models.

DNA Binding and Intercalation Studies

The interaction of small molecules with deoxyribonucleic acid (DNA) is a fundamental aspect of their mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. Molecules that can bind to and/or intercalate into the DNA double helix can interfere with DNA replication and transcription, ultimately leading to cell death. Pyrimidine derivatives, owing to their planar aromatic structure, are potential candidates for DNA interaction.

Studies on newly synthesized steroidal pyrimidine derivatives have explored their DNA binding properties using a variety of biophysical techniques. UV-visible absorption spectroscopy, fluorescence spectroscopy, and hydrodynamic measurements are commonly employed to determine the mode and strength of the interaction. Molecular docking studies provide a computational model of how the compound might fit into the DNA structure.

One such study revealed that steroidal pyrimidine derivatives bind to DNA primarily through electrostatic and hydrophobic interactions. The binding constants (Kb), which indicate the strength of the binding, were determined for these compounds. For example, one of the studied compounds exhibited a higher binding affinity for DNA compared to others in the series. mdpi.com

Gel electrophoresis is another technique used to study DNA interaction. The ability of a compound to cleave DNA, either directly or by promoting the activity of nucleases, can be visualized using this method. In the aforementioned study, one of the steroidal pyrimidines demonstrated a strong, concentration-dependent cleavage activity with pBR322 plasmid DNA. mdpi.com Molecular docking simulations further suggested that the pyrimidine moiety of the steroid could intercalate into the minor groove of the DNA. mdpi.com

Another investigation into hybrid 4,6-dihydrazone pyrimidine derivatives also demonstrated their ability to bind to DNA. UV/Vis and circular dichroism (CD) spectroscopy, along with molecular docking, suggested that these compounds interact with DNA through a combination of groove binding and partial intercalation. researchgate.net

The following table summarizes the findings from DNA binding studies of selected pyrimidine derivatives.

| Compound/Derivative | Method of Study | Binding Constant (Kb) / Findings | Mode of Interaction | Reference |

| Steroidal Pyrimidine Derivative 4 | UV-vis, Fluorescence, Hydrodynamic measurements, Gel electrophoresis, Molecular docking | Kb = 2.31 × 103 M-1; Strong concentration-dependent cleavage of pBR322 DNA | Electrostatic and hydrophobic interactions; Minor groove intercalation | mdpi.com |

| Steroidal Pyrimidine Derivative 5 | UV-vis, Fluorescence, Hydrodynamic measurements | Kb = 1.93 × 103 M-1 | Electrostatic and hydrophobic interactions | mdpi.com |

| Steroidal Pyrimidine Derivative 6 | UV-vis, Fluorescence, Hydrodynamic measurements | Kb = 2.05 × 103 M-1 | Electrostatic and hydrophobic interactions | mdpi.com |

| Dihydrazone Pyrimidine Derivatives 10a and 10f | UV/Vis, CD spectroscopy, Molecular docking | Significant interaction with DNA observed. | Groove binding and partial intercalation | researchgate.net |

These studies highlight the potential of this compound derivatives and related compounds as DNA-targeting agents, which could be further explored for the development of novel anticancer therapies.

Preclinical and Pharmacological Investigations of Pyrimidine 2,4,5 Triamine Analogs

In Vitro Efficacy Assessment

The initial evaluation of pyrimidine (B1678525) analogs involves a series of in vitro tests to determine their biological activity at a cellular and molecular level. These assays are crucial for identifying lead compounds and understanding their mechanisms of action.

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of Pyrimidine-2,4,5-triamine analogs against various cell lines, particularly those derived from human cancers.